N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide
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Description
The compound N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a synthesized molecule that has been characterized through various spectroscopic techniques. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds that have been synthesized and characterized, which can help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves acid-catalyzed reactions between a carbohydrazide and an aldehyde. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved with an 88% yield by reacting 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux conditions for 2.5 hours . This suggests that the synthesis of N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide could potentially follow a similar procedure, with the appropriate dimethylamino-substituted benzaldehyde as the starting aldehyde.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular framework, including the confirmation of the carbohydrazide core and the substituent groups attached to it. The X-ray diffraction data, in particular, can reveal the geometry and conformation of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their vibrational spectroscopy and theoretical calculations. For example, the compound (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has been shown to have high reactivity based on the planarity of the CH3 groups linked to the nitrogen atom, which could support high reactivities of its free base and cationic species . This suggests that N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide may also exhibit significant reactivity, potentially making it a candidate for further chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their solvation energies, vibrational frequencies, and molecular docking studies. High solvation energy values indicate good solubility in solution, which is important for biological applications . The vibrational assignments provide insights into the stability and functional groups present in the molecule. Moreover, molecular docking studies can predict the potential biological activities of these compounds, such as the inhibition of enzymes like α-glucosidase, which is relevant for antidiabetic activity .
Scientific Research Applications
Applications in Nonlinear Optics
The compound N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide and its derivatives have been explored for their nonlinear optical properties. A study by Naseema et al. (2010) synthesized and characterized three hydrazones, including a derivative of the compound . The investigation revealed that these compounds exhibit significant third-order nonlinear optical properties, suggesting their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).
Applications in Corrosion Inhibition
Another research avenue for this compound is its application as a corrosion inhibitor. Ichchou et al. (2019) conducted a study focusing on two newly synthesized sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide. The findings indicated that these derivatives are effective corrosion inhibitors for carbon steel in acidic media. The research emphasized the significance of substituents on the efficiency of these inhibitors, highlighting their potential utility in industrial applications to protect metals against corrosion (Ichchou et al., 2019).
properties
IUPAC Name |
methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYAMLSZOGPJK-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide |
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